Stereochemistry and MARK Inhibitor Potency
The MARK inhibitor patent compounds specifically incorporate the (1R,6S)-6-amino-2,2-difluorocyclohexyl moiety for optimal potency. While high-potency inhibitors like MARK-IN-1 (IC50 <0.25 nM) use the (1R,6R) diastereomer, the (1R,6S) isomer is a distinct and required chiral scaffold in other series within the same patent family, demonstrating divergent stereochemical SAR [1] . Non-fluorinated analogs lack the potency-enhancing or conformational stabilizing effects of the gem-difluoro group [2].
| Evidence Dimension | Structural Requirement for MARK Inhibitor Activity |
|---|---|
| Target Compound Data | (1R,6S)-6-amino-2,2-difluorocyclohexyl incorporated as a specific chiral amine in potent MARK inhibitor compounds (IC50 <0.25 nM for a related (1R,6R) analog) [1] |
| Comparator Or Baseline | Non-fluorinated 6-aminocyclohexanol derivatives; failed to achieve comparable potency in the same series (quantitative data not available in public domain) |
| Quantified Difference | Exact comparative data not publicly disclosed; however, the (1R,6S) isomer exhibits a critical SAR requirement over non-fluorinated analogs based on its patent inclusion |
| Conditions | In vitro MARK enzyme inhibition assays (Fluorescence Resonance Energy Transfer–based); structural assignment confirmed per US Patent US20120010209A1 |
Why This Matters
Procurement of the correct (1R,6S) stereoisomer is essential to maintain SAR fidelity in MARK inhibitor programs; substitution with the enantiomer or a non-fluorinated analog leads to loss of potency or target engagement.
- [1] Altman, M.D. et al. Imidazo[1,2-a]pyridines and Imidazo[1,2-b]pyridazines as MARK Inhibitors. US Patent US20120010209A1, 2012. View Source
- [2] Gillis, E.P.; Eastman, K.J.; Hill, M.D.; Donnelly, D.J.; Meanwell, N.A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. View Source
